2,3-Hexanediol
Overview
Description
2,3-Hexanediol is an organic compound with the molecular formula C₆H₁₄O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Hexanediol can be synthesized through several methods. One common method involves the reduction of 2,3-hexanedione using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) as reducing agents. The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Another method involves the catalytic hydrogenation of 2,3-hexanedione using a palladium or platinum catalyst. This reaction is carried out under high pressure and temperature to achieve the desired reduction.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrogenation of 2,3-hexanedione using a nickel catalyst. This process is conducted in large reactors under high pressure and temperature to ensure efficient conversion and high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3-Hexanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3-hexanedione using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).
Reduction: It can be reduced to form hexane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form 2,3-dichlorohexane.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: 2,3-Hexanedione
Reduction: Hexane
Substitution: 2,3-Dichlorohexane
Scientific Research Applications
2,3-Hexanediol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a solvent and stabilizer in biochemical assays and enzyme reactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in topical formulations due to its moisturizing properties.
Industry: It is used in the production of polymers, resins, and plasticizers. It also finds applications in the formulation of personal care products such as lotions and creams.
Mechanism of Action
The mechanism of action of 2,3-Hexanediol depends on its specific application. In biochemical assays, it acts as a stabilizer by forming hydrogen bonds with proteins and enzymes, thereby maintaining their structure and activity. In drug delivery systems, it enhances the solubility and bioavailability of active pharmaceutical ingredients by acting as a co-solvent.
Comparison with Similar Compounds
2,3-Hexanediol can be compared with other diols such as 1,2-hexanediol and 1,6-hexanediol. While all these compounds contain two hydroxyl groups, their positions on the carbon chain differ, leading to variations in their chemical properties and applications.
1,2-Hexanediol: This compound has hydroxyl groups on the first and second carbon atoms. It is commonly used as a preservative in cosmetics and personal care products.
1,6-Hexanediol: This compound has hydroxyl groups on the first and sixth carbon atoms. It is widely used in the production of polyurethanes and polyester resins.
The unique positioning of the hydroxyl groups in this compound makes it particularly suitable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
hexane-2,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-4-6(8)5(2)7/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIYAEYRVFUFAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334204 | |
Record name | 2,3-Hexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617-30-1 | |
Record name | 2,3-Hexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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